(S)-3-Isopropylamino-1,2-propanediol

Asymmetric synthesis β-blocker intermediate S-metoprolol

Chiral amino alcohol (CAS 90742-94-2) with defined (S)-configuration. Essential for synthesizing enantiopure S-metoprolol (preserves chirality through oxazolidin-2-one route) and serves as EP Impurity N reference standard. Non-interchangeable with racemate or (R)-enantiomer. Verify optical rotation [α]D²⁴ = -27°±2° upon receipt.

Molecular Formula C6H15NO2
Molecular Weight 133.19 g/mol
CAS No. 90742-94-2
Cat. No. B556877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Isopropylamino-1,2-propanediol
CAS90742-94-2
Molecular FormulaC6H15NO2
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESCC(C)NCC(CO)O
InChIInChI=1S/C6H15NO2/c1-5(2)7-3-6(9)4-8/h5-9H,3-4H2,1-2H3/t6-/m0/s1
InChIKeyYKBZGEJJKPNRSI-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Isopropylamino-1,2-propanediol CAS 90742-94-2: Chiral Amino Alcohol Procurement Specifications


(S)-3-Isopropylamino-1,2-propanediol (CAS 90742-94-2) is a chiral amino alcohol with the molecular formula C₆H₁₅NO₂ (MW: 133.19), featuring both secondary amine and 1,2-diol functionalities in a defined (S)-configuration . This compound serves as a critical chiral building block in asymmetric organic synthesis and pharmaceutical intermediate production, with its stereochemically defined structure distinguishing it from its (R)-enantiomer (CAS 97988-45-9) and racemic mixture (CAS 6452-57-9) [1]. Commercial sources typically supply this compound at ≥95% purity with specified optical rotation values of [α]ᴅ²⁴ = -27° ± 2° (c=1, water), and the compound is recognized as Metoprolol EP Impurity N in pharmaceutical quality control contexts .

Why (S)-3-Isopropylamino-1,2-propanediol Cannot Be Interchanged with Racemate or R-Enantiomer


Substitution of (S)-3-isopropylamino-1,2-propanediol with its racemic mixture (CAS 6452-57-9) or the (R)-enantiomer (CAS 97988-45-9) is not scientifically valid in applications requiring stereochemical specificity. The (S)-enantiomer serves as a required, chirality-defining starting material for the synthesis of enantiopure S-metoprolol, where the stereochemical integrity of the final active pharmaceutical ingredient depends directly on the enantiomeric purity of the starting (S)-3-isopropylamino-1,2-propanediol [1]. Furthermore, the European Pharmacopoeia recognizes 3-isopropylamino-1,2-propanediol as a specified impurity (Impurity N) in metoprolol drug products, and analytical methods developed for impurity quantification may require enantiomerically defined standards to ensure accurate detection and quantification [2]. Using racemic material in such analytical workflows introduces uncontrolled variables in chromatographic resolution and quantification accuracy. Additionally, the (S)- and (R)-enantiomers exhibit distinct physical properties including melting point (57–61°C vs. 64–68°C) and specific optical rotation values of opposite sign ([α]ᴅ = -27° vs. +74°), making them analytically distinguishable and physically non-interchangeable in stereoselective syntheses .

Quantitative Comparative Evidence for (S)-3-Isopropylamino-1,2-propanediol Selection Criteria


Enantiomeric Ratio Requirement in S-Metoprolol Synthesis: (S)- vs. Racemate Baseline

In the patented process for synthesizing enantiopure S-metoprolol, the starting material (S)-3-isopropylamino-1,2-propanediol must meet a minimum enantiomeric purity threshold to yield the final drug substance with acceptable stereochemical specification. The patent explicitly requires that the (S)-3-isopropylamino-1,2-propanediol starting material possess an S/R enantiomeric ratio of at least 98/2, which corresponds to ≥96% enantiomeric excess [1]. This specification directly contrasts with racemic 3-isopropylamino-1,2-propanediol (S/R ratio = 50/50, 0% e.e.), which cannot be substituted because stereochemical information would be lost at the first synthetic step. When the specified enantiomerically enriched starting material is employed, the final S-metoprolol product is obtained with an S/R enantiomeric ratio greater than 99.0/1.0 (>98% e.e.) [1].

Asymmetric synthesis β-blocker intermediate S-metoprolol chiral pool synthesis

Optical Rotation and Melting Point Differentiation: (S)-Enantiomer vs. (R)-Enantiomer

The (S)- and (R)-enantiomers of 3-isopropylamino-1,2-propanediol exhibit distinctly different physical properties that enable unambiguous analytical discrimination and prevent inadvertent substitution. The (S)-enantiomer displays an optical rotation of [α]ᴅ²⁴ = -27° ± 2° (c=1 in water) and a melting point range of 57–61°C , while the (R)-enantiomer exhibits an optical rotation of [α]ᴅ²⁴ = +74° ± 2° (c=1.24 in water) and a higher melting point range of 64–68°C . The magnitude difference in specific rotation (factor of approximately 2.7×) and the 7°C difference in melting point onset provide orthogonal, instrumentally verifiable methods for confirming enantiomeric identity before use in stereospecific applications.

Chiral purity enantiomeric excess polarimetry quality control

EP Impurity N Specification: Role in Metoprolol Quality Control

3-Isopropylamino-1,2-propanediol is a specified degradation impurity of metoprolol in the European Pharmacopoeia, designated as Impurity N [1]. This compound is generated via a radical-initiated oxidation pathway from the aryloxypropanolamine scaffold common to β-adrenergic receptor antagonists including metoprolol [1]. Due to its polar and non-chromophoric nature, this impurity is often overlooked by traditional reversed-phase HPLC-UV methods, necessitating specialized analytical approaches such as HILIC coupled with charged aerosol detection (CAD) for accurate quantification in metoprolol tartrate injection, tablets, and succinate extended-release formulations [1]. The EP designation creates a regulatory requirement for laboratories performing metoprolol release testing or stability studies to maintain this compound as an analytical reference standard.

Pharmaceutical impurity HILIC-CAD metoprolol European Pharmacopoeia

Procurement-Guided Application Scenarios for (S)-3-Isopropylamino-1,2-propanediol


Enantioselective Synthesis of S-Metoprolol and Related β₁-Selective Adrenergic Antagonists

Procurement of (S)-3-isopropylamino-1,2-propanediol is essential for synthetic routes to enantiopure S-metoprolol, where the (S)-configured stereocenter of the starting amino alcohol is preserved through oxazolidin-2-one formation and subsequent elaboration to the final API [1]. The patent-specified minimum S/R enantiomeric ratio of ≥98/2 for the starting material is a process-validated threshold that ensures the final drug substance meets its stereochemical specification (>99.0/1.0 S/R) without requiring post-synthetic chiral resolution [1]. This scenario applies to pharmaceutical development laboratories engaged in generic S-metoprolol synthesis, process chemistry optimization, or the preparation of β₁-selective antagonist candidates requiring the (S)-configured isopropylamino-1,2-propanediol scaffold.

Chiral Building Block for Asymmetric Organic Synthesis and Ligand Design

The (S)-configured 1,2-propanediol backbone bearing an isopropylamino substituent provides a bifunctional chiral scaffold suitable for asymmetric synthesis applications including the preparation of heterocyclic propanolamines, chiral ligand design, and enantioselective catalysis studies [1]. The presence of both secondary amine and vicinal diol functionalities enables orthogonal derivatization strategies (e.g., selective amine alkylation/acylation while preserving diol protection/deprotection sequences). Procurement of the enantiomerically defined (S)-enantiomer rather than racemic material is required for any stereochemical outcome to be meaningful, as the absolute configuration of downstream products depends on the starting chirality. The optical rotation specification ([α]ᴅ²⁴ = -27° ± 2°) provides incoming quality verification capability .

Analytical Reference Standard for Metoprolol Impurity N Quantification

Pharmaceutical quality control laboratories performing metoprolol drug product analysis require 3-isopropylamino-1,2-propanediol as an analytical reference standard for Impurity N quantification per European Pharmacopoeia specifications [1]. The compound's polar and non-chromophoric characteristics necessitate specialized HILIC-CAD methodology rather than conventional RP-HPLC-UV [1]. For method validation and routine batch release testing, procurement of material with documented purity (≥95% as determined by NMR or equivalent) and, where method specificity demands, defined stereochemistry is required to ensure accurate calibration and quantification of this degradation impurity in metoprolol tartrate injection, tablets, and extended-release formulations.

Metoprolol Degradation Pathway and Forced Degradation Studies

Stress testing and forced degradation studies of metoprolol drug substances and products generate 3-isopropylamino-1,2-propanediol as a confirmed degradation product via radical-initiated oxidation of the aryloxypropanolamine core [1]. Research laboratories investigating β-blocker stability, formulation compatibility, or degradation kinetics require this compound as both an authentic reference marker for degradation pathway elucidation and a quantitative standard for determining degradation rates under various stress conditions (oxidative, thermal, photolytic). The EP Impurity N designation [1] further supports its use in regulatory stability-indicating method development and validation.

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